molecular formula C21H30ClNO5 B2690525 (R)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate CAS No. 942142-76-9

(R)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate

Cat. No.: B2690525
CAS No.: 942142-76-9
M. Wt: 411.92
InChI Key: LCEBXWZIFJGFHT-APWZRJJASA-N
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Description

(R)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate is a chiral molecule of significant interest in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Formation of the Piperidine Ring: The initial step may involve the synthesis of the piperidine ring using starting materials such as 1,5-dibromopentane and a nitrogen source like ammonia or primary amine under high-pressure conditions.

  • Introduction of the Chiral Center: Employing chiral auxiliaries or catalysts like (R)-1-phenylethylamine for asymmetric synthesis.

  • Attachment of the Chlorophenyl and Ethoxy-Oxoethoxy Groups: Sequential reactions involving nucleophilic substitution and esterification.

  • Final Esterification: The final step involves forming the tert-butyl ester using tert-butyl alcohol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrially, large-scale production might utilize continuous flow reactors to maintain consistent reaction conditions and high yields. Optimizations often focus on reagent efficiency, cost reduction, and minimizing by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the ethoxy group using oxidizing agents like potassium permanganate or chromium trioxide, forming an ester or carboxylic acid.

  • Reduction: Reduction of the ester or ketone groups using hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or chlorophenyl positions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Amines, alcohols, thiols for substitution reactions.

Major Products:

  • Oxidized derivatives such as carboxylic acids.

  • Reduced forms like alcohols and secondary amines.

  • Substituted products with varied functional groups at the piperidine or phenyl rings.

Scientific Research Applications

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Biology: Explored as a potential ligand for binding studies in protein-ligand interactions. Medicine: Investigated for its pharmacological properties, including potential therapeutic uses. Industry: Utilized in the development of materials with specific chemical properties, including high-performance polymers.

Mechanism of Action

The exact mechanism by which (R)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it might interact with specific biological targets such as enzymes or receptors. The chiral centers play a crucial role in its binding affinity and selectivity, influencing the molecular pathways and biological outcomes.

Comparison with Similar Compounds

  • (S)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate (S-isomer)

  • tert-butyl 3-(3-chlorophenyl)-piperidine-1-carboxylate (non-chiral version)

  • 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine (no tert-butyl group)

This article provides a comprehensive overview of (R)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate, from its synthesis to its applications and comparisons with similar compounds. Hope you found it interesting!

Properties

IUPAC Name

tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClNO5/c1-5-26-18(24)14-27-19(15-8-6-10-17(22)12-15)16-9-7-11-23(13-16)20(25)28-21(2,3)4/h6,8,10,12,16,19H,5,7,9,11,13-14H2,1-4H3/t16-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEBXWZIFJGFHT-APWZRJJASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(C1CCCN(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@H]([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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